Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C11H11N3O4S2 and its molecular weight is 313.35. The purity is usually 95%.
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Scientific Research Applications
Reactions with Nucleophiles
Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, a related compound, demonstrates interesting chemical behaviors when reacting with different nucleophiles. For instance, the substitution of bromine with an acetoxy group occurs under the action of sodium acetate in acetic acid. The furylthiadiazole fragment in these compounds remains stable during transformations like alkylation and phosphorylation with various nucleophiles, indicating potential applications in chemical synthesis and modification processes (Maadadi, Pevzner, & Petrov, 2016).
Potential in Diabetes Treatment
A study on novel 5-arylisoxazole-1,3,4-thiadiazole hybrids, synthesized using ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate, found them to possess significant α-glucosidase inhibitory activity. This suggests potential applications in treating type 2 diabetes, with some compounds displaying superior efficacy compared to standard drugs (Saeedi et al., 2020).
Transformation Under Base Action
Investigations into the transformations of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid derivatives under base action revealed that the thiadiazole ring can decompose, leading to the formation of acetylene thiolates and other compounds. Such reactions underscore the chemical versatility of these compounds and their potential utility in various organic synthesis processes (Maadadi, Pevzner, & Petrov, 2017).
Ring Opening Reactions
Studies on 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester revealed that the opening of the thiadiazole ring can occur under certain conditions, leading to derivatives like 4-methylsulfanylethynylfuran. These reactions provide insights into the chemical reactivity of thiadiazole-furan compounds and their potential applications in synthesis (Remizov, Pevzner, & Petrov, 2019).
Antimicrobial and Anticancer Properties
Thiazolyl and thiadiazolyl derivatives of substituted furan and pyrrole, synthesized through reactions involving ethyl 5-[(4-substituted thiosemicarbazido)methyl]-2-methylfuran-3-carboxylates, displayed promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Hassan, 2007).
Chelating Properties
Research on benzofuran-1,3,4-oxadiazole combined molecules has led to the synthesis of novel ligands like EENFODMSA. The transition metal chelates derived from these compounds were evaluated for their chelating properties, indicating potential applications in metal coordination chemistry (Varde & Acharya, 2017).
Properties
IUPAC Name |
ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSPEXYREOSOEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331629 |
Source
|
Record name | ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680014 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392317-93-0 |
Source
|
Record name | ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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